molecular formula C13H18O2 B1302435 4-Tert-butyl-2,6-dimethylbenzoic acid CAS No. 58537-98-7

4-Tert-butyl-2,6-dimethylbenzoic acid

Cat. No.: B1302435
CAS No.: 58537-98-7
M. Wt: 206.28 g/mol
InChI Key: BEVOWXHJERCALW-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a white crystalline powder widely used in the chemical and pharmaceutical industries. This compound is known for its unique structural features, which include a tert-butyl group and two methyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2,6-dimethylbenzoic acid typically involves the alkylation of 2,6-dimethylbenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Brominated or sulfonated derivatives of the original compound.

Scientific Research Applications

4-Tert-butyl-2,6-dimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2,6-dimethylbenzoic acid is unique due to the presence of both tert-butyl and methyl groups on the benzoic acid core. This structural feature imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOWXHJERCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372350
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58537-98-7
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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